molecular formula C19H18N2O7S B2402528 propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate CAS No. 361179-53-5

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

Cat. No.: B2402528
CAS No.: 361179-53-5
M. Wt: 418.42
InChI Key: VURWQJKABYVCFU-UHFFFAOYSA-N
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Description

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran core, a nitrophenyl sulfonylamino group, and an ester functional group. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-aminobenzofuran with 3-nitrobenzenesulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then esterified with propan-2-ol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like alcohols or amines in the presence of a base such as sodium hydroxide are used.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The nitrophenyl sulfonylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-methyl-5-aminobenzofuran-3-carboxylate
  • Propan-2-yl 2-methyl-5-(4-nitrophenyl)sulfonylamino-1-benzofuran-3-carboxylate

Uniqueness

propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is unique due to the specific positioning of the nitrophenyl sulfonylamino group, which imparts distinct chemical and biological properties. Its structural complexity and functional groups make it a versatile compound for various applications in scientific research and industry.

Biological Activity

Propan-2-yl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its efficacy in various biological contexts.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
  • Introduction of the Nitrobenzenesulfonamido Group : This involves nitration of a benzene ring followed by sulfonation, integrating the nitrobenzenesulfonamido moiety into the compound.
  • Esterification : The final step involves esterifying the carboxylic acid group with propan-2-ol under acidic conditions to yield the desired ester.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, benzofuran derivatives have shown significant inhibitory effects on cancer cell lines, including MCF-7 and MDA-MB-231, with some derivatives exhibiting synergistic effects when combined with established chemotherapeutics like doxorubicin .

Table 1: Antitumor Efficacy of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710.5Apoptosis induction
Compound BMDA-MB-2318.7Cell cycle arrest
Propan-2-yl 2-methyl...MDA-MB-231TBDTBD

Anti-inflammatory Properties

Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties. The introduction of a nitro group has been correlated with enhanced anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives is another area of interest. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Overview

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus16 µg/mL
Compound DEscherichia coli32 µg/mL
Propan-2-yl 2-methyl...TBDTBD

Case Studies

Several case studies have documented the biological activity of benzofuran derivatives:

  • Ischemic Cell Death Inhibition : A study demonstrated that certain benzofuran carboxylic esters effectively inhibited ischemic cell death in H9c2 cardiac cells under oxygen-glucose deprivation conditions, with some compounds showing EC50 values as low as 0.532 µM .
  • Synergistic Effects in Cancer Therapy : A combination therapy involving benzofuran derivatives and doxorubicin showed enhanced cytotoxicity in breast cancer models, indicating potential for improved treatment regimens in resistant cancer types .

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7S/c1-11(2)27-19(22)18-12(3)28-17-8-7-13(9-16(17)18)20-29(25,26)15-6-4-5-14(10-15)21(23)24/h4-11,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWQJKABYVCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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